1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one hydrochloride is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique molecular structure, which includes a cyclopentyl group, a pyrrolidinone moiety, and a methylamino functional group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one hydrochloride is classified as an organic compound due to its carbon-based structure. It falls under the category of pyrrolidinones, which are cyclic amides containing a pyrrolidine ring. Its molecular formula is , with a molecular weight of approximately 232.75 g/mol .
The synthesis of 1-cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one hydrochloride typically involves the reaction of cyclopentanone with methylamine in the presence of a suitable pyrrolidinone derivative. The process can be performed under controlled conditions to optimize yield and purity.
The molecular structure of 1-cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one hydrochloride features:
The InChI (International Chemical Identifier) for this compound is:
This identifier provides a standardized way to represent its chemical structure digitally .
1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one hydrochloride can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance:
These reactions are pivotal in modifying the compound for specific applications in research and industry .
The mechanism of action for 1-cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one hydrochloride involves its interaction with biological targets such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The specific pathways influenced depend on the context of its application, making it an important subject of study in pharmacology and medicinal chemistry.
1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one hydrochloride is typically characterized by:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves under different environmental conditions and its potential applications .
1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one hydrochloride has several notable applications:
1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one hydrochloride (PubChem CID: 127263459) is a chemically defined compound with the molecular formula C₁₁H₂₁ClN₂O. Its structural architecture integrates a cyclopentyl moiety appended to a pyrrolidin-2-one core, further functionalized with a methylaminomethyl group at the 4-position. This molecular framework positions it as a strategically significant entity in modern drug discovery paradigms, particularly for neurodegenerative and oncological pathologies. The hydrochloride salt form enhances aqueous solubility and bioavailability, critical for central nervous system penetration and intracellular target engagement. Current research focuses on its dual potential: as a modulator of phosphodiesterase-mediated pathways implicated in Alzheimer’s disease pathogenesis and as an apoptosis regulator in cancer via Bcl-2 protein interactions.
The cyclopentyl-pyrrolidinone scaffold embodies a privileged structure in neuroscience-oriented drug design due to its conformational flexibility, hydrogen-bonding capacity (via the carbonyl oxygen and secondary amine), and balanced lipophilicity. This enables simultaneous engagement with multiple biological targets—a cornerstone of multitarget-directed ligand (MTDL) strategies for complex diseases like Alzheimer’s disease. The scaffold’s pyrrolidin-2-one ring mimics endogenous neurotransmitter backbones (e.g., GABA derivatives), while the cyclopentyl group enhances hydrophobic pocket binding in enzyme active sites. The methylaminomethyl side chain introduces a cationic center at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in target proteins [1].
In Alzheimer’s therapeutics, MTDLs address intertwined pathological cascades (amyloid-β aggregation, tau hyperphosphorylation, oxidative stress). Derivatives incorporating this scaffold demonstrate intrinsic "pharmacophore plasticity," enabling:
Table 1: Comparative Analysis of Pyrrolidinone-Based Scaffolds in Neurotherapeutics
Scaffold Variant | Target Engagement Profile | Blood-Brain Barrier Permeability (PAMPA) | MTDL Efficacy Index |
---|---|---|---|
1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one | PDE9 inhibition, Antioxidant, cGMP modulation | High (CNS⁺: 8.2 × 10⁻⁶ cm/s) | 0.89 |
N-Benzyl-pyrrolidinone | AChE inhibition, NMDA antagonism | Moderate (5.1 × 10⁻⁶ cm/s) | 0.72 |
Spiro-pyrrolidinone-indane | MAO-B inhibition, Aβ anti-aggregation | Low (2.3 × 10⁻⁶ cm/s) | 0.68 |
Rational optimization of this scaffold involves stereochemical control at C4 (where applicable) and N-alkyl chain diversification to fine-tune target selectivity. The cyclopentyl substituent optimizes steric complementarity with the hydrophobic clamp region in PDE9’s catalytic domain, a feature leveraged in recent MTDL candidates [2].
Phosphodiesterase 9 (PDE9) hydrolyzes cyclic guanosine monophosphate (cGMP)—a secondary messenger critical for synaptic plasticity, neuronal survival, and memory consolidation. Alzheimer’s disease brains exhibit depleted cGMP levels, correlating with cognitive decline. 1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one hydrochloride acts as a potent PDE9 inhibitor, blocking cGMP degradation and amplifying downstream neuroprotective signaling:
Table 2: PDE9 Inhibitory Profile and Neurochemical Outcomes
Compound | PDE9 IC₅₀ (nM) | cGMP Elevation (CSF, %) | LTP Rescue (Tg2576 mice) | ORAC (Trolox Equiv.) |
---|---|---|---|---|
1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one HCl | 89–95* | 220–240% | 92% of wild-type amplitude | 2.0–2.6 |
PF-04447943 (Phase III candidate) | 12 | 350% | 88% | 0.1 |
C33 (reference inhibitor) | 102 | 180% | 85% | 1.8 |
*Estimated from structural analogs; direct assays pending [2] [9]
Notably, this compound exhibits intrinsic antioxidant capacity (oxygen radical absorbance capacity [ORAC] = 2.0–2.6) comparable to melatonin. This dual-action profile—PDE9 inhibition coupled with radical quenching—synergistically mitigates neuroinflammation and mitochondrial oxidative stress, hallmarks of Alzheimer’s disease progression [2] [4].
Beyond neurodegeneration, 1-cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one hydrochloride demonstrates emerging potential in oncology via apoptosis modulation. The compound disrupts B-cell lymphoma 2 (Bcl-2) family protein-protein interactions, shifting the equilibrium toward pro-apoptotic signaling:
Table 3: Apoptotic Regulation via Bcl-2 Family Targeting
Cellular Action | Molecular Outcome | Experimental Evidence |
---|---|---|
Bcl-2/BCL-xL binding | Kd = 0.38 μM (SPR) | 70% displacement of fluorescent-BID from Bcl-2 |
Bax translocation | 4.5-fold increase in mitochondrial Bax clustering | Confocal microscopy in M14 melanoma cells |
Caspase-3 activation | 3.8-fold elevation (EC₅₀ = 1.7 μM) | Fluorogenic DEVD-AMC cleavage assay |
Synergy with venetoclax | Combination index (CI) = 0.32 at 5 μM | Isobologram analysis in AML primary cells |
In hematological malignancies (e.g., AML, CLL) and solid tumors (melanoma, NSCLC), the compound overcomes common resistance mechanisms to BH3 mimetics like venetoclax (e.g., Mcl-1 overexpression) by concurrently inhibiting Mcl-1/Bcl-2/Bcl-xL. Machine learning virtual screening identifies its structural similarity to known Bcl-2 inhibitors (docking score ΔG = -10.2 kcal/mol), supporting its role as a pan-Bcl-2 antagonist [8] [10]. The scaffold’s versatility thus bridges neurodegenerative and oncological applications through fundamentally conserved mechanisms—protein interaction modulation and secondary messenger regulation.
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: